D-Allitol-13C

Isotope Labeling Metabolic Tracing NMR Spectroscopy

Unlabeled D-allitol (1.1% natural 13C) yields no signal above background in tracer studies; common hexitols (sorbitol, mannitol) are processed via distinct enzymatic pathways. D-Allitol-13C is the non-substitutable solution: • ≥99 atom% 13C enrichment (>90-fold above natural abundance) for unambiguous NMR/LC-HRMS metabolic flux detection • +1.00 Da mass shift enables SIL-IS quantification in LC-MS/MS assays • Position-specific C1 labeling discriminates competing metabolic routes at branch points • Established 13C-labeled precursor for azasugar synthesis (anti-diabetes, cancer, antiviral) Supplied with lot-specific Certificate of Analysis.

Molecular Formula C₅¹³CH₁₄O₆
Molecular Weight 183.17
Cat. No. B1157517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allitol-13C
SynonymsAllit-13C;  Allodulcit-13C;  Allodulcitol-13C
Molecular FormulaC₅¹³CH₁₄O₆
Molecular Weight183.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Allitol-13C: Stable Isotope-Labeled Rare Sugar Alcohol


D-Allitol-13C is the 13C-labeled analogue of D-allitol, a rare six-carbon sugar alcohol (polyol, C₆H₁₄O₆) found in limited natural sources such as Itea yunnanensis . The compound incorporates the stable, non-radioactive 13C isotope into its molecular structure (C₅¹³CH₁₄O₆, MW 183.17), enabling detection by NMR spectroscopy and high-resolution mass spectrometry . D-allitol itself is an established intermediate for the preparation of azasugars with potential therapeutic applications against diabetes, cancer, and viral infections, including AIDS . The 13C-labeled version is specifically utilized as a tracer in metabolic research and as a stable-isotope-labeled precursor for the synthesis of L-hexoses and 13C-labeled azasugars .

Stable isotope-labeled tracer for metabolic flux analysis of rare sugar alcohols
Positional 13C label supports NMR and HRMS detection in pathway-tracking studies
Defined +1 Da mass shift enables use as co-eluting SIL-IS in quantitative LC-MS workflows
Suitable as a labeled precursor for 13C-azasugar synthesis and DMPK mechanistic probes

Why Unlabeled or Common Hexitols Cannot Substitute


The presence of the 13C label is not a minor modification—it fundamentally determines whether the compound can function as an analytical tracer. Unlabeled D-allitol bears only natural 13C abundance (1.1%), which provides no detectable signal above background in tracer experiments and is therefore useless for metabolic flux analysis . Structurally related sugar alcohols such as D-sorbitol and D-mannitol are metabolized through distinct enzymatic pathways with different substrate specificities; primary research on L-arabinitol 4-dehydrogenase has demonstrated that D-allitol, D-sorbitol, L-iditol, and L-mannitol are oxidized by the same enzyme preparation but with quantitatively different catalytic efficiencies [1]. Consequently, neither unlabeled D-allitol nor common dietary hexitols can serve as functional substitutes when the experimental objective demands isotopic tracing, quantitative mass spectrometry with internal standardization, or enzyme-specific mechanistic investigation. This evidence underscores that D-Allitol-13C is a specialized, non-substitutable research tool, and procurement decisions must be guided by the specific quantitative performance characteristics documented below.

!
Unlabeled D-Allitol
Lacks isotopic enrichment above natural 13C abundance (1.1%). Tracer detection in NMR or MS is not supported; metabolic flux analysis cannot be performed.
!
D-Sorbitol or D-Mannitol
Metabolized by distinct enzymatic pathways with different substrate specificities. Kinetic parameters measured with D-sorbitol may not transfer to D-allitol studies.
!
Uniformly 13C-labeled Hexitols
Uniform 13C topology obscures positional metabolic information. Site-specific labeling at C1 is required to resolve individual carbon fates at pathway branch points.

Quantitative Differentiation vs Unlabeled and Related Hexitols


Isotopic Enrichment Advantage over Natural Abundance

Supplier certificates of analysis specify an isotopic enrichment of 99 atom% 13C for D-[1-13C]allitol (Alfa Chemistry) and ≥99% 13C enrichment for D-[1-13C]ALLITOL (ChemicalBook) . By comparison, unlabeled D-allitol contains carbon at the natural isotopic distribution, with 13C abundance of 1.1%. The labeled compound therefore provides a ≥90-fold enrichment factor over the natural isotopic background, directly enabling tracer detection in NMR and mass spectrometry experiments where the unlabeled compound yields no measurable signal above baseline.

Isotopic Enrichment
Reported
99 atom% 13C vs. 1.1% natural
Supports tracer detection in NMR and HRMS
≥90-fold enrichment over natural background
Isotope Labeling Metabolic Tracing NMR Spectroscopy

Chemical Purity Gap vs Unlabeled Allitol

A within-supplier comparison from Ace Therapeutics reveals that unlabeled Allitol is listed at >99% purity, whereas Allitol-13C from the same catalog achieves >97% purity [1]. ChemicalBook independently reports purity ≥98% for D-[1-13C]ALLITOL . This 1–2 percentage point purity gap is a direct consequence of the additional synthetic steps and purification challenges inherent to isotope incorporation, and it is a reproducible pattern across multiple vendors.

Chemical Purity
Reported
>97% vs. >99% unlabeled
1–2% purity gap; verify lot-specific purity
Supplier catalog specifications; impacts quantitative workflows
Chemical Purity Analytical Standard Procurement Specification

Positional Labeling vs Uniform 13C Topology

D-Allitol-13C is commercially supplied in position-specific labeled forms (e.g., D-Allitol-[1-13C]), where the 13C atom is localized exclusively at the C1 hydroxymethyl position . In contrast, uniformly 13C-labeled sugar alcohols such as D-Sorbitol-13C6 carry 13C at all six carbon positions, producing complex multiplet patterns in NMR and isotopologue envelopes in MS that obscure positional information. Positional specificity enables researchers to track the metabolic fate of a single carbon atom through multi-step pathways—information that uniform labeling cannot resolve without computationally intensive isotopomer distribution analysis.

Labeling Topology
Class-level
Target Single 13C at C1
Comparator Uniform 13C at all positions
Positional vs. global labeling topology
Positional labeling resolves individual carbon fates
Uniform labeling obscures branch-point information
Positional Isotope Labeling Metabolic Flux Analysis NMR Structural Elucidation

Mass Spectrometry Discrimination for Quantitative Assays

Incorporation of a single 13C atom increases the monoisotopic mass of D-Allitol-13C to 183.17 Da (C₅¹³CH₁₄O₆), a shift of +1.00 Da relative to the unlabeled D-Allitol monoisotopic mass of 182.17 Da (C₆H₁₄O₆) . This mass difference is readily resolved by all modern high-resolution mass spectrometry platforms (resolving power >30,000) and is sufficient for selected reaction monitoring (SRM) on triple quadrupole instruments, where the labeled and unlabeled species are chromatographically co-eluting but spectrometrically distinct.

Mass Shift for SIL-IS
Reported
+1.00 Da monoisotopic shift
Supports co-eluting internal standard for LC-MS/MS
Resolved on all modern HRMS platforms
Mass Spectrometry Isotopic Internal Standard Quantitative Analysis

Enzymatic Substrate Selectivity vs D-Sorbitol

In a characterized primary study of recombinant L-arabinitol 4-dehydrogenase (Lad1) from Hypocrea jecorina (Trichoderma reesei), the enzyme preparation catalyzed the oxidation of the hexitols D-allitol, D-sorbitol, L-iditol, and L-mannitol to their corresponding ketoses, but with quantitatively different catalytic efficiencies as measured by kcat/Km values [1]. The differential kinetic behavior establishes that D-allitol occupies a distinct substrate space and cannot be substituted by D-sorbitol or D-mannitol in enzymatic studies without altering the measured catalytic parameters. The highest catalytic efficiency was reported for the pentitol L-arabinitol, further underscoring the substrate-dependent kinetic variability within this enzyme family.

Enzymatic Selectivity
Cross-study
Recombinant Lad1 oxidizes D-allitol, D-sorbitol, L-iditol, L-mannitol with different catalytic efficiencies
D-allitol occupies distinct substrate space
Extrapolation from D-sorbitol kinetics may not be valid
Enzyme Kinetics Sugar Alcohol Metabolism Substrate Specificity

Key Research and Industrial Application Scenarios


Position-Specific 13C Metabolic Flux Analysis

The combination of ≥99 atom% 13C enrichment (Section 3, Evidence Item 1) and positional labeling at C1 (Evidence Item 3) makes D-Allitol-[1-13C] an optimal substrate for 13C metabolic flux analysis experiments targeting rare sugar alcohol catabolism and anabolism. Administered to microbial, plant, or mammalian systems, the C1-labeled carbon can be tracked by 13C NMR or LC-HRMS to quantify flux through pathways that process allitol and its derivatives. The >90-fold enrichment over natural 13C abundance ensures that downstream labeled metabolites are detected well above the isotopic background , while the position-specific labeling enables discrimination between competing metabolic routes at branch points. This scenario is supported by the established role of D-allitol-[1-13C] in metabolic pathway tracking as documented by BOC Sciences .

Isotopic Internal Standard for LC-MS/MS Bioanalysis

The +1.00 Da mass shift of D-Allitol-13C relative to unlabeled D-allitol (Section 3, Evidence Item 4) qualifies it as a stable-isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays for allitol in plasma, urine, tissue homogenates, or fermentation broths. Because the labeled compound co-elutes with the unlabeled analyte, it corrects for matrix-induced ion suppression and extraction variability in electrospray ionization. The high isotopic enrichment (Evidence Item 1) ensures that the internal standard channel is free from cross-talk with the natural 13C isotopologue of the analyte, enabling accurate quantification at low ng/mL concentrations . This application is essential for pharmacokinetic studies of allitol-containing formulations and for monitoring allitol levels in nutritional research.

13C-Labeled Azasugar Synthesis for DMPK Studies

D-Allitol-13C is established as a key intermediate for the preparation of azasugars—nitrogen-containing sugar analogues that inhibit glycosidases implicated in diabetes, cancer, and viral infections, including AIDS . The 13C label is retained through multi-step synthetic sequences, yielding labeled azasugar candidates that can serve as internal standards in preclinical ADME studies or as mechanistic probes for target-engagement assays. The isotopic enrichment specification (Section 3, Evidence Item 1) directly determines the specific signal intensity of the final labeled drug candidate, making lot-to-lot enrichment consistency a critical procurement parameter .

Polyol Dehydrogenase Substrate Profiling

The documented differential substrate behavior of D-allitol versus D-sorbitol and D-mannitol in polyol dehydrogenase assays (Section 3, Evidence Item 5) positions D-Allitol-13C as an essential substrate for de-orphanizing and characterizing enzymes involved in rare sugar alcohol metabolism. Researchers can use D-Allitol-13C to distinguish between enzymatic pathways that process rare hexitols versus those handling common dietary polyols, facilitating the discovery of novel biocatalysts for rare sugar production and the identification of metabolic checkpoints amenable to therapeutic intervention [1]. The 13C label provides the additional advantage of enabling direct NMR or MS monitoring of enzymatic conversion, bypassing the need for coupled spectrophotometric assays.

Application
Selection Property
Validation Focus
Position-Specific 13C MFA
≥99 atom% 13C enrichment and C1 positional labeling
Isotopologue detection above background; branch-point flux resolution
SIL-IS for LC-MS/MS Bioanalysis
+1.00 Da monoisotopic shift and co-elution profile
Matrix-effect correction; ion suppression assessment
13C-Azasugar Synthesis (DMPK)
Lot-to-lot isotopic enrichment consistency
Target-engagement assay sensitivity; ADME probe stability
Polyol Dehydrogenase Profiling
Distinct substrate behavior vs. D-sorbitol
Enzyme kinetic parameters; rare sugar alcohol pathway mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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